molecular formula C17H27N5O2 B2714568 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione CAS No. 714935-49-6

3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione

Cat. No.: B2714568
CAS No.: 714935-49-6
M. Wt: 333.436
InChI Key: UOQFUMOXAJNGID-UHFFFAOYSA-N
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Description

3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione is a synthetic organic compound belonging to the purine family It is characterized by its complex structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the 3-methylbutyl and 3-methylpiperidin-1-yl groups through alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

Uniqueness

3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theobromine, and theophylline, this compound has a more complex structure, potentially leading to different interactions and effects.

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-11(2)7-9-22-13-14(20(4)17(24)19-15(13)23)18-16(22)21-8-5-6-12(3)10-21/h11-12H,5-10H2,1-4H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQFUMOXAJNGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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